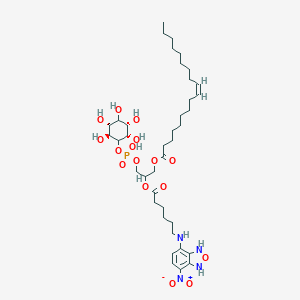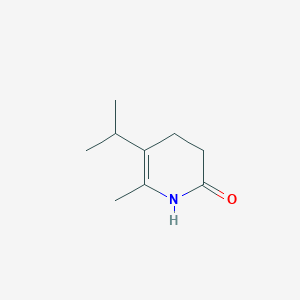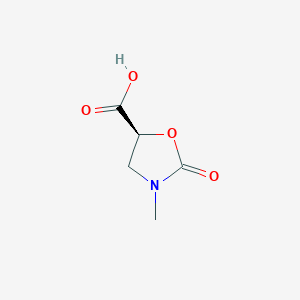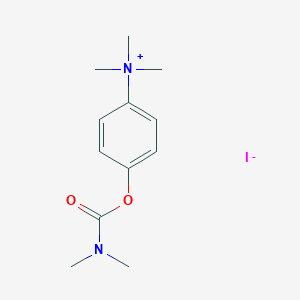![molecular formula C14H24N4O2+2 B033624 Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium CAS No. 103739-44-2](/img/structure/B33624.png)
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium, commonly known as TMTB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. TMTB is a cationic surfactant that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
TMTB has been shown to interact with various biomolecules, including proteins, lipids, and nucleic acids, through electrostatic interactions and hydrophobic interactions. TMTB can also disrupt the structure and function of cell membranes, leading to cell death. TMTB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects:
TMTB has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. TMTB has also been shown to induce oxidative stress and inflammation, leading to cell damage and death. TMTB has been shown to have neurotoxic effects, leading to cognitive impairment and memory loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMTB has several advantages as a surfactant in lab experiments, including its ability to stabilize nanoparticles and enhance the solubility of hydrophobic compounds. TMTB has also been shown to have low toxicity and high biocompatibility, making it suitable for use in biological systems. However, TMTB has some limitations, including its potential to interfere with enzymatic assays and its potential to induce non-specific interactions with biomolecules.
Direcciones Futuras
There are several future directions for research on TMTB, including the development of new synthesis methods, the investigation of its mechanism of action, and its potential applications in drug delivery and biocatalysis. TMTB could also be used as a tool for the study of various biological processes, including the regulation of neurotransmitters and the modulation of cell signaling pathways. Further research is needed to fully understand the potential of TMTB and its applications in various scientific research fields.
Métodos De Síntesis
TMTB can be synthesized using various methods, including the reaction of 2-aminobenzoyl acid with trimethylamine and formaldehyde, and the reaction of 2-chlorobenzoyl chloride with trimethylamine and urea. The synthesis process requires careful control of reaction conditions, temperature, and pH to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
TMTB has been extensively studied for its potential applications in various scientific research fields, including biochemistry, biotechnology, and materials science. TMTB has been used as a surfactant in the preparation of nanoparticles, drug delivery systems, and in the immobilization of enzymes for biocatalysis. TMTB has also been used in the preparation of biosensors for the detection of various analytes.
Propiedades
Número CAS |
103739-44-2 |
|---|---|
Fórmula molecular |
C14H24N4O2+2 |
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
(1Z,2Z)-1-N,2-N-bis(trimethylazaniumyl)benzene-1,2-dicarboximidate |
InChI |
InChI=1S/C14H22N4O2/c1-17(2,3)15-13(19)11-9-7-8-10-12(11)14(20)16-18(4,5)6/h7-10H,1-6H3 |
Clave InChI |
SDNLCLRDVCMRIB-UHFFFAOYSA-P |
SMILES isomérico |
C[N+](/N=C(\[O-])/C1=CC=CC=C1/C(=N/[N+](C)(C)C)/[O-])(C)C |
SMILES |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
SMILES canónico |
C[N+](C)(C)N=C(C1=CC=CC=C1C(=N[N+](C)(C)C)[O-])[O-] |
Sinónimos |
2,2'-PB-trimethylhydrazinium 2,2'-phthaloyl bis(trimethylhydrazinium) 2,2'-phthaloyl bis(trimethylhydrazinium) dihydroxide bis(inner salt) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



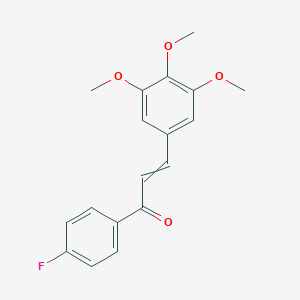

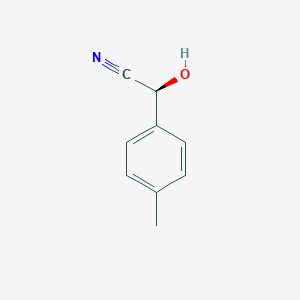
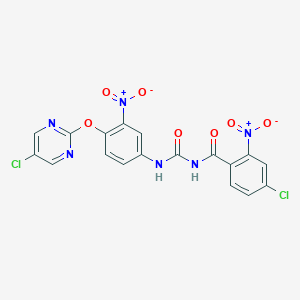
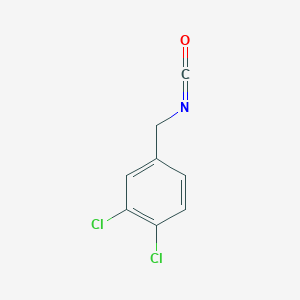


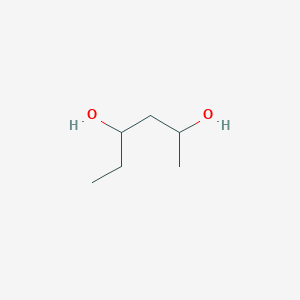
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
